3-(dimethylamino)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
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Overview
Description
3-(dimethylamino)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a useful research compound. Its molecular formula is C19H24N2OS and its molecular weight is 328.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis
3-(dimethylamino)-2H-azirines, closely related to the compound , have shown interesting reactivity with NH-acidic heterocycles such as 1,3-benzoxazole-2(3H)-thione. This reaction leads to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives through a mechanism involving zwitterionic intermediates. Such reactions contribute to the field of heterocyclic chemistry by providing novel synthetic pathways and expanding the utility of azirines in synthesizing complex molecules (Ametamey & Heimgartner, 1990).
Electrochemical Studies
The electrochemical behavior of compounds structurally similar to 3-(dimethylamino)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, specifically unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridines, has been explored in protic mediums. These studies have significant implications in understanding the redox properties of these compounds and their potential applications in electrochemical devices or as electroactive materials in various scientific fields (David, Hurvois, Tallec, & Toupet, 1995).
Pharmacological Exploration
Despite the exclusion of drug use, dosage, and side effects, it's notable that compounds with structural similarities to this compound have been the subject of pharmacological studies. For instance, research into synthetic opioids like U-47700, which shares some structural characteristics, has provided insights into opioid receptor interactions and the development of analgesics. Such research, while focused on specific drug candidates, contributes broadly to the understanding of receptor-ligand interactions and the design of new therapeutic agents (Kyei-Baffour & Lindsley, 2020).
Material Science and Ligand Design
Research into the electrochemical synthesis of complex molecules using similar compounds provides valuable insights into material science and ligand design. For example, the synthesis of CF3S(O)n-containing enaminones from precursors including 3-(dimethylamino) acrylates demonstrates the versatility of these compounds in synthesizing a wide range of materials with potential applications in various domains of chemistry and material science (Sokolenko et al., 2017).
Mechanism of Action
Target of Action
The primary targets of the compound “3-(dimethylamino)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide” are currently unknown
Mode of Action
It’s hypothesized that the compound may interact with its targets through a radical approach .
Biochemical Pathways
It’s speculated that the compound might be involved in the protodeboronation of alkyl boronic esters .
Properties
IUPAC Name |
3-(dimethylamino)-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-21(2)17-7-5-6-15(12-17)18(22)20-14-19(9-3-4-10-19)16-8-11-23-13-16/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQOYZOQVLUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.